2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide” is a chemical compound with the molecular formula C14H17ClFNO and a molecular weight of 269.74 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, a 4-fluorophenyl group, and a methyl group attached to an acetamide group . The exact structure can be found in the MOL file associated with its CAS number, 1311317-22-2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 427.8±35.0 °C and a predicted density of 1.213±0.06 g/cm3 . Its pKa is predicted to be 13.38±0.46 .Scientific Research Applications
1. Potential Pesticide Properties
2-Chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide has been investigated for its potential as a pesticide. Studies on N-derivatives of similar compounds have shown promise in this area, as they have been characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
2. Cyclopalladation Studies
Research has also explored the cyclopalladation of aniline derivatives, a process where a palladium atom is inserted into a molecule. Though not directly studying 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide, this research provides insights into the behavior of similar compounds under cyclopalladation (Mossi, Klaus, & Rys, 1992).
3. Structural and Conformational Studies
The structure and conformation of similar acetamide compounds have been extensively studied. This research provides valuable insights into the molecular geometry and potential chemical interactions of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
4. Antibacterial Activity
One study specifically investigated the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, suggesting its potential as an antibacterial agent. While this is not the exact compound , it provides a perspective on the possible applications of similar compounds in antibacterial treatments (Cordeiro et al., 2020).
properties
IUPAC Name |
2-chloro-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-14(10-3-1-2-4-10)11-5-7-12(16)8-6-11/h5-8,10,14H,1-4,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLIEPIVUUNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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